molecular formula C18H23N5O6 B13801323 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)theophylline CAS No. 62401-98-3

7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)theophylline

Cat. No.: B13801323
CAS No.: 62401-98-3
M. Wt: 405.4 g/mol
InChI Key: LQTVHVZTSQRUOC-UHFFFAOYSA-N
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Description

The compound 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by its multiple hydroxyl groups and a purine core, making it a significant molecule in various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the hydroxyethyl and dihydroxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is studied for its potential role in cellular signaling pathways and enzyme inhibition.

Medicine

Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties. It is also explored as a potential drug candidate for various diseases.

Industry

In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl groups and the purine core play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Similar structure but with different pharmacological effects.

    Theophylline: Used in respiratory diseases, sharing a similar purine core.

Uniqueness

7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

62401-98-3

Molecular Formula

C18H23N5O6

Molecular Weight

405.4 g/mol

IUPAC Name

7-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O6/c1-21-16-15(17(28)22(2)18(21)29)23(9-20-16)8-11(24)6-19-7-14(27)10-3-4-12(25)13(26)5-10/h3-5,9,11,14,19,24-27H,6-8H2,1-2H3

InChI Key

LQTVHVZTSQRUOC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CNCC(C3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

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